3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorophenyl group, an isobutylphenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-isobutylbenzylamine to form an imine intermediate. This intermediate is then reacted with a thioamide to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural complexity offers opportunities for the development of novel compounds with enhanced biological activities.
Properties
Molecular Formula |
C22H25ClN2OS |
---|---|
Molecular Weight |
401g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)imino-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C22H25ClN2OS/c1-16(2)14-17-4-6-18(7-5-17)21-15-27-22(25(21)12-3-13-26)24-20-10-8-19(23)9-11-20/h4-11,15-16,26H,3,12-14H2,1-2H3 |
InChI Key |
VQMKOYAXXFXACA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.